molecular formula C19H14Cl2F3N5O2 B10827788 N-(3,5-dichloro-4-{[6-(methylamino)pyrimidin-4-yl]oxy}phenyl)-N'-[3-(trifluoromethyl)phenyl]urea

N-(3,5-dichloro-4-{[6-(methylamino)pyrimidin-4-yl]oxy}phenyl)-N'-[3-(trifluoromethyl)phenyl]urea

Número de catálogo: B10827788
Peso molecular: 472.2 g/mol
Clave InChI: QOQADIYOLOHRAW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GSK329 is a potent and selective inhibitor of the cardiac-specific kinase known as cardiac troponin I-interacting kinase. This compound is derived from the scaffold of the multi-kinase inhibitor sorafenib. It exhibits significant selectivity for cardiac troponin I-interacting kinase over other kinases such as vascular endothelial growth factor receptor 2, p38 alpha, and B-Raf .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of GSK329 involves the formation of a diarylurea structure. The key steps include the reaction of 3,5-dichloro-4-[(6-methylamino-4-pyrimidinyl)oxy]phenylamine with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the desired urea derivative .

Industrial Production Methods: Industrial production of GSK329 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: GSK329 primarily undergoes substitution reactions due to the presence of reactive functional groups such as chloro and trifluoromethyl groups. These reactions are facilitated by the electron-withdrawing nature of these groups, making the aromatic ring more susceptible to nucleophilic attack .

Common Reagents and Conditions: Common reagents used in the reactions involving GSK329 include bases such as sodium hydroxide and potassium carbonate, which facilitate the substitution reactions. Solvents like dimethyl sulfoxide and ethanol are often used to dissolve the reactants and provide a suitable medium for the reactions .

Major Products Formed: The major products formed from the reactions involving GSK329 depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can lead to the formation of various substituted derivatives of GSK329 .

Aplicaciones Científicas De Investigación

GSK329 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool compound to study the inhibition of cardiac-specific kinases. In biology, it is used to investigate the role of cardiac troponin I-interacting kinase in cellular processes. In medicine, GSK329 has shown potential in reducing infarct size, reactive oxygen species levels, and p38 activation in models of ischemia/reperfusion cardiac injury .

Mecanismo De Acción

GSK329 exerts its effects by selectively inhibiting the activity of cardiac troponin I-interacting kinase. This inhibition leads to a reduction in oxidative stress, injury, and adverse remodeling in the ischemic heart. The molecular targets of GSK329 include the kinase domain of cardiac troponin I-interacting kinase, which is involved in the phosphorylation of cardiac troponin I .

Comparación Con Compuestos Similares

GSK329 is unique in its high selectivity for cardiac troponin I-interacting kinase compared to other kinases. Similar compounds include sorafenib, which is a multi-kinase inhibitor, but GSK329 exhibits greater selectivity for cardiac troponin I-interacting kinase. Other similar compounds include inhibitors of vascular endothelial growth factor receptor 2, p38 alpha, and B-Raf, but these compounds do not exhibit the same level of selectivity for cardiac troponin I-interacting kinase as GSK329 .

Propiedades

Fórmula molecular

C19H14Cl2F3N5O2

Peso molecular

472.2 g/mol

Nombre IUPAC

1-[3,5-dichloro-4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C19H14Cl2F3N5O2/c1-25-15-8-16(27-9-26-15)31-17-13(20)6-12(7-14(17)21)29-18(30)28-11-4-2-3-10(5-11)19(22,23)24/h2-9H,1H3,(H,25,26,27)(H2,28,29,30)

Clave InChI

QOQADIYOLOHRAW-UHFFFAOYSA-N

SMILES canónico

CNC1=CC(=NC=N1)OC2=C(C=C(C=C2Cl)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.